5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, methyl, pentafluoroethyl, and trifluoromethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-1-methylpyrazole.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorinated groups can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-bromo-1-methyl-3-(pentafluoroethyl)-1H-pyrazole
- 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
The unique combination of bromine, methyl, pentafluoroethyl, and trifluoromethyl groups in 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole imparts distinct chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H3BrF8N2 |
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Molecular Weight |
347.00 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H3BrF8N2/c1-18-4(8)2(6(11,12)13)3(17-18)5(9,10)7(14,15)16/h1H3 |
InChI Key |
LFDPDCRGUCDBKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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